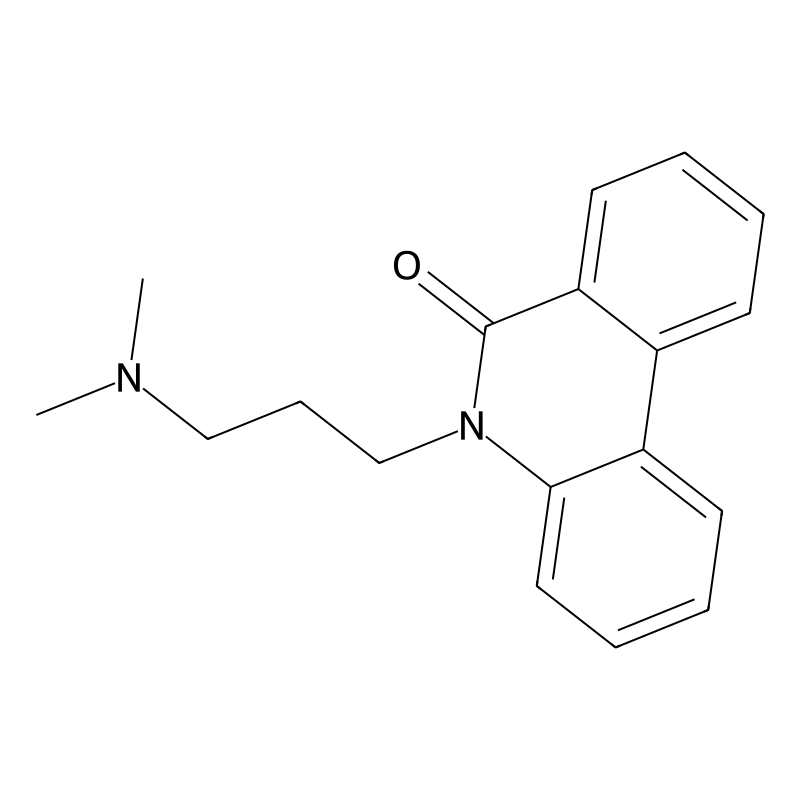Fantridone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential Therapeutic Effects:
Fantridone is being investigated for its potential to treat various conditions, including:
Mechanism of Action:
- Modulating protein aggregation: Fantridone may help prevent the abnormal clumping of proteins, a hallmark of many neurodegenerative diseases.
- Inhibiting tau phosphorylation: In Alzheimer's disease, a protein called tau becomes abnormally modified through a process called phosphorylation. Fantridone may help prevent this process.
- Inducing autophagy: Autophagy is a cellular process that removes damaged components. Fantridone may activate autophagy, helping to clear protein aggregates.
Fantridone is a chemical compound with the molecular formula C18H20N2O and a molecular weight of approximately 284.36 g/mol. It is primarily known in its hydrochloride form, Fantridone hydrochloride, which has the molecular formula C18H23ClN2O2 and a molecular weight of about 334.8 g/mol. This compound is characterized by its phenanthridine structure, which includes a lactam functionality that contributes to its unique properties and biological activities. Fantridone hydrochloride is commonly used in research settings due to its diverse biochemical properties and potential therapeutic applications.
- Oxidation: This involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction: This reaction entails the addition of hydrogen or removal of oxygen, commonly facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: In this reaction, one atom or group in the molecule is replaced by another, often utilizing halogens or alkylating agents.
The conditions for these reactions typically require controlled temperatures and specific solvents to ensure purity and yield.
Fantridone exhibits notable biological activity, particularly in its interactions with various enzymes and receptors. Research indicates that it may influence cellular processes through modulation of enzyme activity, potentially leading to therapeutic effects. Its mechanism of action involves binding to specific molecular targets, altering their function and resulting in various biochemical effects. Studies have suggested that Fantridone may have applications in pharmacology due to its potential anti-cancer properties and effects on cellular signaling pathways.
The synthesis of Fantridone hydrochloride generally involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Core Structure: This step typically involves constructing the phenanthridine nucleus through cyclization reactions.
- Hydrochloride Salt Formation: The base compound is reacted with hydrochloric acid under controlled conditions to yield Fantridone hydrochloride.
- Purification: Techniques such as recrystallization or chromatography are employed to remove impurities and enhance the purity of the final product.
Industrial production may utilize automated reactors with stringent quality control measures to ensure consistency and high yield.
Fantridone has a broad range of applications across various fields:
- Chemistry: It serves as a reagent in numerous chemical synthesis processes.
- Biology: The compound is utilized in biochemical assays and studies that investigate enzyme interactions and cellular mechanisms.
- Medicine: Research is ongoing into its potential therapeutic effects, particularly in oncology and other areas requiring targeted biological activity.
- Industry: Fantridone is explored for developing new materials and chemical products due to its unique properties.
Studies on Fantridone's interactions reveal its potential to modulate various biological pathways. For instance, it has been investigated for its ability to interact with specific enzymes involved in metabolic processes. Additionally, research has focused on its binding affinity to certain receptors, which may influence drug design strategies aimed at targeting similar pathways in disease states.
Fantridone shares structural similarities with several other compounds within the phenanthridine class. Notable similar compounds include:
- Phenanthridine: The parent structure from which Fantridone is derived; it lacks the additional functional groups that confer specific biological activities.
- Phenanthridinones: These compounds feature variations in substituents on the phenanthridine core, influencing their reactivity and biological properties.
- Aminophenanthridones: These derivatives possess amino groups that can enhance solubility and alter pharmacological profiles.
Comparison TableCompound Structural Features Unique Properties Fantridone Phenanthridine core Potential anti-cancer activity Phenanthridine Basic phenanthridine Limited biological activity Phenanthridinones Oxygen-substituted rings Varying reactivity based on substituents Aminophenanthridones Amino groups present Enhanced solubility and modified activity
| Compound | Structural Features | Unique Properties |
|---|---|---|
| Fantridone | Phenanthridine core | Potential anti-cancer activity |
| Phenanthridine | Basic phenanthridine | Limited biological activity |
| Phenanthridinones | Oxygen-substituted rings | Varying reactivity based on substituents |
| Aminophenanthridones | Amino groups present | Enhanced solubility and modified activity |
Fantridone's unique combination of structural features and biological activity distinguishes it from these similar compounds, making it a subject of interest for further research .








